molecular formula C9H8FNO B6614923 7-fluoro-5-methoxy-1H-indole CAS No. 1106942-47-5

7-fluoro-5-methoxy-1H-indole

Cat. No.: B6614923
CAS No.: 1106942-47-5
M. Wt: 165.16 g/mol
InChI Key: ZZVYPTICESWIHO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-fluoro-5-methoxy-1H-indole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for the development of new therapeutic agents .

Medicine: The compound’s derivatives are being investigated for their potential use in treating various diseases, including cancer and viral infections. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of these derivatives .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and methoxy groups, which can synergistically enhance its biological activity and chemical stability. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-fluoro-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVYPTICESWIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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